ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
CAS No.: 851131-46-9
Cat. No.: VC7117624
Molecular Formula: C22H23N3O3S
Molecular Weight: 409.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851131-46-9 |
|---|---|
| Molecular Formula | C22H23N3O3S |
| Molecular Weight | 409.5 |
| IUPAC Name | ethyl 4-[[2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H23N3O3S/c1-4-28-21(27)17-8-10-18(11-9-17)24-20(26)14-29-22-23-12-13-25(22)19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,24,26) |
| Standard InChI Key | QYHQVSGUAZDLRM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C |
Introduction
Ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that combines elements of imidazole and benzoate derivatives. This compound is of interest due to its potential biological activities, such as antimicrobial and anticancer properties, which are common among derivatives of benzimidazole and related heteroaromatic compounds .
Synthesis
The synthesis of ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate would likely involve multiple steps, similar to other benzimidazole derivatives. This could include the reaction of a benzoic acid derivative with a thioacetamido group, followed by incorporation of the imidazole ring and its substituents .
Synthesis Steps:
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Preparation of Benzoic Acid Derivative: Synthesis of a benzoic acid derivative with a chloroacetamido group.
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Introduction of Thioacetamido Group: Reaction with a thiol-containing compound to introduce the thioacetamido group.
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Incorporation of Imidazole Ring: Attachment of the imidazole ring, potentially through a nucleophilic substitution reaction.
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Final Modification: Addition of the 2,3-dimethylphenyl substituent to the imidazole ring.
Biological Activities
Benzimidazole derivatives have been extensively studied for their antimicrobial and anticancer properties. Compounds with similar structures have shown significant activity against various bacterial and fungal strains, as well as cancer cell lines . The presence of a thioacetamido group and a phenyl substituent could enhance these activities by increasing the compound's ability to interact with biological targets.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential activity against Gram-positive and Gram-negative bacteria, as well as fungi |
| Anticancer Activity | Possible efficacy against human cancer cell lines, such as colorectal carcinoma |
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